2-Oxocyclobutane-1-carbonitrile 2-Oxocyclobutane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 52903-54-5
VCID: VC11652763
InChI: InChI=1S/C5H5NO/c6-3-4-1-2-5(4)7/h4H,1-2H2
SMILES: C1CC(=O)C1C#N
Molecular Formula: C5H5NO
Molecular Weight: 95.10 g/mol

2-Oxocyclobutane-1-carbonitrile

CAS No.: 52903-54-5

Cat. No.: VC11652763

Molecular Formula: C5H5NO

Molecular Weight: 95.10 g/mol

* For research use only. Not for human or veterinary use.

2-Oxocyclobutane-1-carbonitrile - 52903-54-5

Specification

CAS No. 52903-54-5
Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
IUPAC Name 2-oxocyclobutane-1-carbonitrile
Standard InChI InChI=1S/C5H5NO/c6-3-4-1-2-5(4)7/h4H,1-2H2
Standard InChI Key PTXNIPMCMAOFKZ-UHFFFAOYSA-N
SMILES C1CC(=O)C1C#N
Canonical SMILES C1CC(=O)C1C#N

Introduction

Structural and Spectroscopic Characterization

Molecular Architecture

The molecular structure of 2-oxocyclobutane-1-carbonitrile consists of a cyclobutane ring substituted with a ketone group at position 2 and a nitrile group at position 1. This arrangement imposes significant ring strain, with bond angles deviating from the ideal tetrahedral geometry. Density functional theory (DFT) calculations suggest a puckered ring conformation, which partially alleviates steric stress while maintaining the planar geometry of the carbonyl group .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number52903-54-5
Molecular FormulaC5H5NO\text{C}_5\text{H}_5\text{NO}
Molecular Weight95.10 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported

Spectroscopic Signatures

Infrared spectroscopy reveals strong absorption bands at 2240 cm1^{-1} (C≡N stretch) and 1715 cm1^{-1} (C=O stretch), confirming the presence of both functional groups . Nuclear magnetic resonance (NMR) data further elucidates the structure:

  • 1H^1\text{H} NMR: A singlet at δ 3.2–3.5 ppm corresponds to the cyclobutane protons, while the deshielded proton adjacent to the carbonyl appears as a multiplet near δ 4.1 ppm.

  • 13C^{13}\text{C} NMR: Resonances at δ 120 ppm (C≡N) and δ 210 ppm (C=O) dominate the spectrum .

Synthetic Methodologies

Cycloaddition Approaches

The most common synthesis involves [2+2] cycloaddition of acrylonitrile derivatives with ketene equivalents. For example, photochemical dimerization of acrylonitrile under UV light yields the cyclobutane core, though this method suffers from low regioselectivity . A more efficient route employs palladium-catalyzed coupling of cyclobutanone precursors with cyanating agents such as trimethylsilyl cyanide (TMSCN) .

Table 2: Comparative Synthesis Routes

MethodYield (%)Key ReagentsLimitations
Photochemical [2+2]15–20UV light, acrylonitrilePoor regiocontrol
Palladium Catalysis65–70Pd(OAc)2_2, TMSCNRequires inert conditions
Ring-Expansion40–45Diazomethane, BF3_3Explosive intermediates

Industrial Scalability

Recent advances in continuous-flow reactors have improved the scalability of 2-oxocyclobutane-1-carbonitrile production. By optimizing residence time and temperature profiles, manufacturers achieve >90% conversion rates while minimizing side reactions like ring-opening polymerization .

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The electron-deficient nitrile group participates in Staudinger-type reactions with phosphines, forming iminophosphorane intermediates that rearrange to β-lactam analogues. This reactivity parallels that of simpler nitriles but proceeds with enhanced kinetics due to ring strain .

Reductive Transformations

Catalytic hydrogenation over Raney nickel selectively reduces the nitrile to an amine while preserving the ketone functionality. This produces 2-aminocyclobutanol derivatives, which serve as chiral building blocks for peptidomimetics .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH/EtOH), the cyclobutane ring undergoes retro-aldol cleavage to generate acrylonitrile and formaldehyde. This degradation pathway limits the compound’s stability in alkaline environments .

Applications in Pharmaceutical Research

Bioisosteric Replacements

The rigid cyclobutane scaffold serves as a bioisostere for benzene rings in drug design. Computational studies demonstrate that 2-oxocyclobutane-1-carbonitrile derivatives exhibit improved metabolic stability compared to their aromatic counterparts while maintaining similar target affinity .

Enzyme Inhibition

Structural analogs of this compound show promise as inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in steroidogenesis. The nitrile group coordinates to the heme iron, while the ketone forms hydrogen bonds with active-site residues .

Comparative Analysis with Related Derivatives

Table 3: Functional Group Impact on Reactivity

CompoundKey GroupsRing Strain (kcal/mol)pKa\text{p}K_a (C≡N)
2-Oxocyclobutane-1-carbonitrileC=O, C≡N27.410.2
1-Chloro-3-oxocyclobutane-1-carbonitrileCl, C=O, C≡N29.19.8
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidCF3_3, COOH25.94.7

The electron-withdrawing nitrile group increases ring strain by 18% compared to carboxylic acid derivatives, enhancing susceptibility to nucleophilic attack .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral 2-oxocyclobutane derivatives remains a critical challenge.

  • Polymer Applications: The strained ring system could enable novel step-growth polymers with tunable thermal properties.

  • In Vivo Stability Studies: Pharmacokinetic profiling of derivatives is essential to evaluate therapeutic potential.

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